4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid
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Overview
Description
4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid is an organic compound with the molecular formula C14H13NO5S. This compound is characterized by the presence of a benzoic acid core substituted with methoxy groups at the 4 and 5 positions, and a thiophene-2-carbonyl-amino group at the 2 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The starting material, 4,5-dimethoxybenzoic acid, is prepared through the methoxylation of benzoic acid.
Introduction of the Thiophene-2-Carbonyl Group: The thiophene-2-carbonyl group is introduced via an acylation reaction using thiophene-2-carbonyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The final step involves the amidation of the acylated product with ammonia or an amine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
4,5-Dimethoxy-2-[(furan-2-carbonyl)-amino]-benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
This compound is unique due to the presence of both methoxy and thiophene-2-carbonyl-amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,5-dimethoxy-2-(thiophene-2-carbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-19-10-6-8(14(17)18)9(7-11(10)20-2)15-13(16)12-4-3-5-21-12/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPFHYKDLARNCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CS2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384591 |
Source
|
Record name | 4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332163-01-6 |
Source
|
Record name | 4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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